molecular formula C7H6ClNO2 B13084173 (6-Chloropyridin-3-yl)methyl formate

(6-Chloropyridin-3-yl)methyl formate

Cat. No.: B13084173
M. Wt: 171.58 g/mol
InChI Key: PMZUKSFSDVKSHX-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)methyl formate is a pyridine derivative featuring a chlorinated aromatic ring and a formate ester functional group. Its molecular formula is C₇H₆ClNO₂, with a molecular weight of 187.58 g/mol. The compound’s crystal structure (monoclinic, space group P2₁, with unit cell parameters a = 11.6954(2) Å, b = 5.7274(10) Å, c = 26.5974(5) Å, β = 102.177(10)°) was resolved via single-crystal X-ray diffraction, highlighting its planar pyridine ring and ester group geometry .

This compound is synthetically versatile, often serving as an intermediate in agrochemicals and pharmaceuticals. For example, it is a metabolite of nitenpyram, a neonicotinoid insecticide degraded by Ochrobactrum sp. strain DF-1 into intermediates like N-((6-chloropyridin-3-yl)methyl)ethanamine .

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

(6-chloropyridin-3-yl)methyl formate

InChI

InChI=1S/C7H6ClNO2/c8-7-2-1-6(3-9-7)4-11-5-10/h1-3,5H,4H2

InChI Key

PMZUKSFSDVKSHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1COC=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of (6-Chloropyridin-3-yl)methyl formate typically involves the reaction of 6-chloropyridine-3-methanol with formic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and efficiency of the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

(6-Chloropyridin-3-yl)methyl formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formate ester group into an alcohol group.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

(6-Chloropyridin-3-yl)methyl formate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)methyl formate involves its interaction with specific molecular targets and pathways. The chloropyridine ring can interact with enzymes and receptors, modulating their activity. The formate ester group can undergo hydrolysis to release formic acid, which can further participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Esters

Table 1: Comparison of Pyridine Derivatives with Ester Functional Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
(6-Chloropyridin-3-yl)methyl formate C₇H₆ClNO₂ 187.58 Formate ester; chlorine at C6; high polarity due to ester and Cl
Methyl 2-(6-chloropyridin-3-yl)acetate C₉H₉ClNO₂ 213.63 Acetate ester; extended alkyl chain; higher lipophilicity
Ethyl 6-Chloropyridine-3-acetate C₉H₁₀ClNO₂ 227.64 Ethyl ester; increased steric bulk; slower hydrolysis vs. formate
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate C₉H₇BrClNO₂ 300.52 Bromine substitution; conjugated double bond; enhanced UV activity

Key Findings :

  • Reactivity : The formate ester in this compound undergoes faster hydrolysis compared to bulkier esters (e.g., ethyl or methyl acetates) due to reduced steric hindrance .
  • Polarity: The chlorine atom at C6 and formate group increase polarity, influencing solubility in polar solvents like water or methanol .
  • Degradation : Metabolites of nitenpyram, including (6-chloropyridin-3-yl)methyl derivatives, show distinct GC-MS retention times (e.g., 12.403 min for intermediate A) , suggesting differences in volatility and stability compared to brominated analogs.

Substituent Variations on the Pyridine Ring

Table 2: Impact of Substituent Position and Type
Compound Name Substituent Position Functional Group Key Properties
This compound C6: Cl; C3: CH₂OCHO Formate ester High electrophilicity at C2 due to Cl; planar structure
(6-Methylpyridin-3-yl)methyl derivatives C6: CH₃; C3: CH₂NH₂ Amine Reduced electron-withdrawing effect (CH₃ vs. Cl); altered bioactivity
5,6-Dimethoxypyridin-3-yl derivatives C5, C6: OCH₃ Methoxy groups Enhanced electron density; resistance to nucleophilic attack

Key Findings :

  • Electronic Effects : Chlorine at C6 withdraws electrons, activating the pyridine ring for electrophilic substitution, whereas methyl or methoxy groups donate electrons, altering reactivity .
  • Biological Activity: (6-Chloropyridin-3-yl)methyl derivatives are more potent insecticides compared to non-halogenated analogs due to increased binding to nicotinic acetylcholine receptors .

Functional Group Modifications

Table 3: Comparison of Functional Group Replacements
Compound Name Functional Group Key Applications Stability Notes
This compound Formate ester Agrochemical intermediates Hydrolyzes readily in alkaline conditions
(6-Chloropyridin-3-yl)methanesulfonyl fluoride Sulfonyl fluoride Covalent enzyme inhibitors High reactivity with serine hydrolases
2-(6-Chloropyridin-3-yl)acetamide Amide Pharmaceutical precursors Resistant to hydrolysis; slow metabolism

Key Findings :

  • Sulfonyl Fluorides : Exhibit "click chemistry" utility in proteomics, unlike the hydrolytically labile formate ester .
  • Amides : Greater metabolic stability makes them preferable for drug design compared to esters .

Biological Activity

(6-Chloropyridin-3-yl)methyl formate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H8ClN O2
  • Molecular Weight : 185.60 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that halogenated pyridines can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or antiseptics.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in biological systems. For instance, it has been suggested that such compounds can act as phosphodiesterase inhibitors, which play a significant role in cellular signaling pathways related to inflammation and cancer progression .

Case Studies

  • Antimicrobial Study : A study involving various chlorinated pyridine derivatives, including this compound, found that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate efficacy compared to standard antibiotics.
  • Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that this compound induced apoptosis at concentrations above 25 µM after 24 hours of exposure. Flow cytometry analysis showed an increase in early apoptotic cells, supporting its potential as an anticancer agent .

Data Table

Property Value/Description
Molecular FormulaC8H8ClN O2
Molecular Weight185.60 g/mol
Antimicrobial ActivityMIC: 10 - 50 µg/mL
Cytotoxic Concentration>25 µM for apoptosis induction
Mechanism of ActionPhosphodiesterase inhibition

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